molecular formula C24H27ClN2O4 B2467411 2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide CAS No. 1226428-10-9

2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide

Cat. No.: B2467411
CAS No.: 1226428-10-9
M. Wt: 442.94
InChI Key: JNJZCHXCQHYHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide is a useful research compound. Its molecular formula is C24H27ClN2O4 and its molecular weight is 442.94. The purity is usually 95%.
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Scientific Research Applications

Preclinical Toxicity Evaluation

One relevant study involved the preclinical toxicity evaluation of Tepoxalin, a compound with structural elements reminiscent of the complex chemical structure , particularly in its role as a dual inhibitor of cyclooxygenase and 5-lipoxygenase. This research, conducted on Sprague–Dawley rats and Beagle dogs, provides insights into the compound's biological activity and potential therapeutic applications while highlighting the importance of understanding toxicity profiles in the development of new drugs (Knight et al., 1996).

Herbicidal Activity

Another study focused on the herbicidal activity of a compound with a similarly complex structure, emphasizing the significance of structural modifications on biological activity. This work contributes to the understanding of how small changes in chemical structure can significantly impact the efficacy and specificity of herbicides, potentially guiding the design of new compounds with improved environmental and safety profiles (Liu et al., 2008).

Crystal Structure Analysis

The determination of crystal structures of related compounds, such as 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid, is crucial for the design and synthesis of new molecules with desired biological activities. These studies provide the foundational knowledge necessary for rational drug design and the development of compounds with specific interactions at the molecular level (Kennard et al., 1982).

Antimicrobial Properties

Research on the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments showcases the potential of complex compounds in addressing microbial resistance. These findings are relevant for the development of new antimicrobial agents with novel mechanisms of action, offering hope in the fight against drug-resistant bacteria (Baranovskyi et al., 2018).

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4/c1-24(2,31-19-9-6-16(25)7-10-19)23(29)26-17-8-11-21-20(15-17)22(28)27-13-4-3-5-18(27)12-14-30-21/h6-11,15,18H,3-5,12-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJZCHXCQHYHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC2=C(C=C1)OCCC3CCCCN3C2=O)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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